molecular formula C13H12BrNO B7874420 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine

Cat. No.: B7874420
M. Wt: 278.14 g/mol
InChI Key: YWXUFFCFGYRZED-UHFFFAOYSA-N
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Description

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is an organic compound that features a bromonaphthalene moiety linked to an azetidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine typically involves the reaction of 6-bromonaphthalene-2-ol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 6-bromonaphthalene-2-ol, followed by nucleophilic substitution with azetidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydrogenated naphthalene derivatives.

    Substitution: Formation of azetidine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromonaphthalene-2-ol: Shares the bromonaphthalene moiety but lacks the azetidine ring.

    Azetidine: Contains the azetidine ring but lacks the bromonaphthalene moiety.

    3-[(6-Chloronaphthalen-2-yl)oxy]azetidine: Similar structure with chlorine instead of bromine.

Uniqueness

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is unique due to the combination of the bromonaphthalene moiety and the azetidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with the individual components or other similar compounds .

Properties

IUPAC Name

3-(6-bromonaphthalen-2-yl)oxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-10-6-12(4-2-9(10)5-11)16-13-7-15-8-13/h1-6,13,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXUFFCFGYRZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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